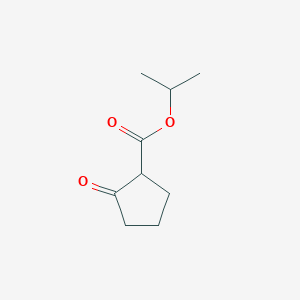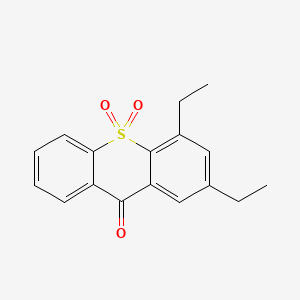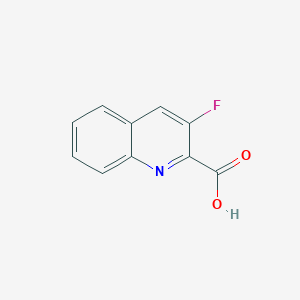
3-Fluoroquinoline-2-carboxylic acid
Overview
Description
3-Fluoroquinoline-2-carboxylic acid is a compound with the molecular formula C10H6FNO2 . It is a derivative of quinoline, a class of compounds that have been used extensively in medicinal chemistry .
Synthesis Analysis
The synthesis of 3-Fluoroquinoline-2-carboxylic acid and its derivatives has been explored in various studies . One approach involves the application of Vilsmeier–Haack reaction, where 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .Molecular Structure Analysis
The molecular structure of 3-Fluoroquinoline-2-carboxylic acid consists of a quinoline core with a fluorine atom at the 3rd position and a carboxylic acid group at the 2nd position . The exact mass and monoisotopic mass of the compound are 191.03825660 g/mol .Chemical Reactions Analysis
Fluoroquinolones, including 3-Fluoroquinoline-2-carboxylic acid, can undergo various chemical reactions. For instance, the C-3 carboxylic acid group in a fluoroquinolone core can be easily modified, especially with different heterocycles via substitution and cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoroquinoline-2-carboxylic acid include a molecular weight of 191.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Scientific Research Applications
- Fluoroquinolones , including 3-Fluoroquinoline-2-carboxylic acid, exhibit potent antibacterial properties. These compounds inhibit bacterial DNA gyrase, leading to bacterial cell death. Their broad spectrum of activity surpasses many other antibiotics, making them valuable in clinical treatment of infections .
- Research has explored the antineoplastic potential of derivatives containing the cyclohexyl group in position 2 of the fluoroquinolone core. These compounds effectively inhibit topoisomerase II in HeLa cells (mammalian cancer cells) .
Antibacterial Activity
Antineoplastic Activity
Pharmacokinetic Modifications
Mechanism of Action
Target of Action
The primary targets of 3-Fluoroquinoline-2-carboxylic acid, a member of the fluoroquinolones family, are bacterial enzymes like DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
3-Fluoroquinoline-2-carboxylic acid interacts with its targets by binding to the enzyme-DNA complex , stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding blocks the progress of the replication fork, inhibiting bacterial DNA synthesis .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the relaxation of positively supercoiled DNA, respectively . This disrupts the DNA replication process, leading to cell death .
Pharmacokinetics
They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .
Result of Action
The primary result of the action of 3-Fluoroquinoline-2-carboxylic acid is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from reproducing, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoroquinoline-2-carboxylic acid. For instance, fluoroquinolones can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide under ultraviolet radiation exposure . These molecules can alter biological systems, generating harmful effects like phototoxicity .
Future Directions
properties
IUPAC Name |
3-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOCCEKHGSAOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479743 | |
| Record name | 3-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinoline-2-carboxylic acid | |
CAS RN |
834884-07-0 | |
| Record name | 3-Fluoro-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



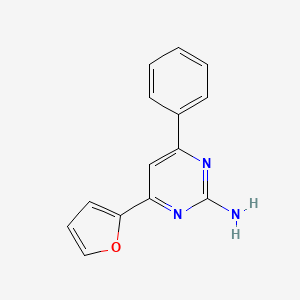


![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-](/img/structure/B3057579.png)
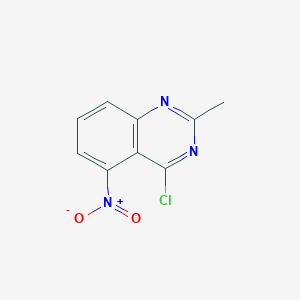
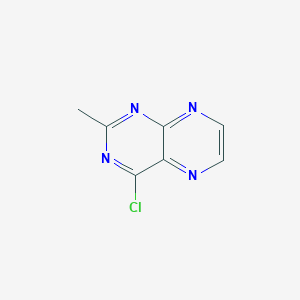

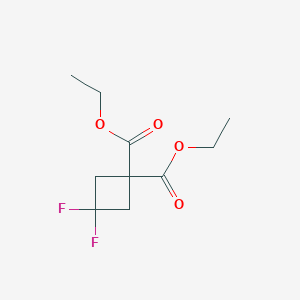

![6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine](/img/structure/B3057587.png)
![2-[tert-Butyl(dimethyl)silyl]phenol](/img/structure/B3057589.png)
